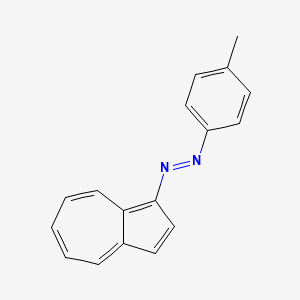![molecular formula C10H11FO B14358900 {[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene CAS No. 91922-67-7](/img/structure/B14358900.png)
{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 3-fluoroprop-1-en-2-ol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can significantly enhance the production scale and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or toluene derivatives.
Substitution: Formation of hydroxylated or aminated benzene derivatives.
Aplicaciones Científicas De Investigación
{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The fluorine atom in the compound enhances its reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the fluorinated prop-1-en-2-yl moiety.
3-Fluoroprop-1-en-2-ol: Contains the fluorinated prop-1-en-2-yl group but lacks the benzyl group.
Benzyl fluoride: Contains the benzyl group with a fluorine atom directly attached to the benzene ring.
Uniqueness
{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene is unique due to the presence of both the benzyl and fluorinated prop-1-en-2-yl groups, which confer distinct chemical and physical properties
Propiedades
| 91922-67-7 | |
Fórmula molecular |
C10H11FO |
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
3-fluoroprop-1-en-2-yloxymethylbenzene |
InChI |
InChI=1S/C10H11FO/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
Clave InChI |
NARRFIDHSIWFHF-UHFFFAOYSA-N |
SMILES canónico |
C=C(CF)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)


